molecular formula C20H16FNO2 B5816429 N-[4-(benzyloxy)phenyl]-2-fluorobenzamide

N-[4-(benzyloxy)phenyl]-2-fluorobenzamide

Cat. No. B5816429
M. Wt: 321.3 g/mol
InChI Key: DRYUYPDXJWUJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the family of benzamides. It is commonly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(benzyloxy)phenyl]-2-fluorobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and affect the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(benzyloxy)phenyl]-2-fluorobenzamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on N-[4-(benzyloxy)phenyl]-2-fluorobenzamide. One direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. Another direction is to study its potential toxicity and side effects in more detail. Additionally, research could be conducted to optimize the synthesis method of this compound and develop new derivatives with improved properties. Overall, N-[4-(benzyloxy)phenyl]-2-fluorobenzamide is a promising compound with potential applications in various fields of research.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-fluorobenzamide involves the reaction of 4-(benzyloxy)aniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-fluoro-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYUYPDXJWUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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